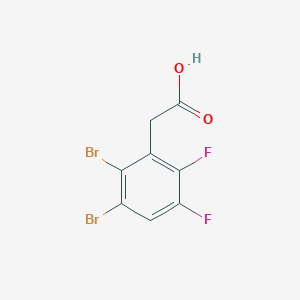

2,3-Dibromo-5,6-difluorophenylacetic acid

Description

2,3-Dibromo-5,6-difluorophenylacetic acid is a halogenated phenylacetic acid derivative featuring bromine (Br) and fluorine (F) substituents on the aromatic ring. The molecule consists of a phenyl ring substituted with two bromine atoms at positions 2 and 3 and two fluorine atoms at positions 5 and 6, with an acetic acid side chain.

Properties

IUPAC Name |

2-(2,3-dibromo-5,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)8(12)3(7(4)10)1-6(13)14/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTPZMMNIKKIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2,3-difluorophenylacetic acid using bromine or a bromine source under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,3-Dibromo-5,6-difluorophenylacetic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6-difluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, brominated and fluorinated derivatives, and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

2,3-Dibromo-5,6-difluorophenylacetic acid has shown promise in medicinal chemistry due to its potential therapeutic effects. Studies have indicated that the compound may exhibit:

- Antimicrobial Properties : Investigated for its ability to inhibit the growth of various pathogens.

- Anticancer Activity : Explored as a candidate for targeting specific cancer cell lines through mechanisms that may involve receptor modulation or enzymatic inhibition.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Fluorinated Drug Development : The presence of fluorine enhances the lipophilicity and metabolic stability of drug candidates.

- Agrochemical Synthesis : Used in the development of agrochemicals with improved efficacy and reduced environmental impact.

Case Study 1: Anticancer Activity

A study investigated the effects of 2,3-dibromo-5,6-difluorophenylacetic acid on breast cancer cell lines. The compound was found to inhibit cell proliferation significantly at micromolar concentrations. Mechanistic studies suggested that the compound may act by modulating estrogen receptor activity or inhibiting specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 2,3-dibromo-5,6-difluorophenylacetic acid demonstrated effective inhibition against several bacterial strains. The compound's mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,6-difluorophenylacetic acid involves its interaction with molecular targets through its bromine and fluorine substituents. These atoms can form strong bonds with various functional groups, influencing the compound’s reactivity and biological activity. The pathways involved include nucleophilic and electrophilic interactions, as well as potential hydrogen bonding with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Halogenated Phenylacetic Acids

Key Differences in Substituent Effects

Electronic Properties: Bromine vs. Fluorine: Bromine’s electron-withdrawing inductive effect (-I) is weaker than fluorine’s but introduces greater polarizability. In 4-Bromo-2,6-difluorophenylacetic acid, the combined effects enhance the acidity of the acetic acid group compared to non-brominated analogs like 2,6-Difluorophenylacetic acid .

Steric and Positional Effects :

- 2,3-Dibromo-5,6-difluoro vs. 4-Bromo-2,6-difluoro : The former has bromine atoms in adjacent positions (2,3), creating steric hindrance that may limit rotational freedom of the acetic acid group. In contrast, 4-Bromo-2,6-difluorophenylacetic acid has a para-bromine substitution, offering symmetry that could facilitate crystallization .

Commercial Viability :

- 4-Bromo-2,6-difluorophenylacetic acid is commercially available at >97% purity (JPY 12,500/g), suggesting established synthesis protocols . Compounds like 2-(4,6-Dibromo-2,3-difluorophenyl)acetic acid (similarity score: 0.94) are less accessible, indicating higher complexity in synthesis .

Biological Activity

2,3-Dibromo-5,6-difluorophenylacetic acid (DBDFA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological properties, mechanisms of action, and current research findings.

DBDFA has the molecular formula C₈H₃Br₂F₂O₂ and is classified as a halogenated aromatic acid. The synthesis involves the reaction of 2,3-difluorobenzoic acid with bromine under acidic conditions, leading to a compound with significant antimicrobial properties.

Antimicrobial Activity

Research indicates that DBDFA exhibits notable antimicrobial activity against various plant pathogens. Key findings include:

- Pathogens Targeted : DBDFA has shown effectiveness against fungi such as Alternaria solani and Phytophthora capsici, as well as bacteria like Xanthomonas campestris.

- Mechanism of Action : Although the precise mechanism remains under investigation, it is hypothesized that DBDFA inhibits enzymes crucial for cell wall synthesis and membrane integrity in target organisms.

Toxicity and Safety

Limited studies have been conducted on the toxicity of DBDFA. Initial assessments suggest that it may have low toxicity levels in non-target organisms, making it a candidate for further exploration in agricultural applications.

Research Findings

Recent studies have focused on understanding the broader implications of DBDFA's biological activity. Some key areas of research include:

- Molecular Targeting : Investigations into how DBDFA interacts with specific enzymes involved in microbial growth have been initiated. This includes studying its binding affinity and inhibitory effects on critical metabolic pathways.

- Derivative Development : Researchers are exploring modifications to the DBDFA structure to enhance its biological activity and reduce potential side effects. This includes synthesizing derivatives that might exhibit improved efficacy against resistant strains of pathogens.

Case Studies

A few case studies illustrate the practical applications of DBDFA:

- Field Trials : In agricultural settings, DBDFA has been tested for its ability to control fungal infections in crops. Results indicate a significant reduction in disease incidence when applied as a foliar spray compared to untreated controls.

- Laboratory Studies : In vitro studies have demonstrated that DBDFA can inhibit the growth of certain bacteria at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃Br₂F₂O₂ |

| Antimicrobial Targets | Alternaria solani, Phytophthora capsici, Xanthomonas campestris |

| Mechanism of Action | Inhibition of cell wall synthesis enzymes |

| Toxicity Level | Low (preliminary findings) |

Future Directions

The ongoing research into DBDFA aims to expand its applications beyond agriculture into pharmaceuticals. Potential future studies may include:

- Exploration as an Antitumor Agent : Given its structural properties, there is interest in investigating whether DBDFA or its derivatives can exhibit anticancer activity.

- Environmental Impact Assessment : Understanding the ecological implications of using DBDFA in agricultural practices will be crucial for sustainable development.

Q & A

Q. What are the key challenges in synthesizing 2,3-dibromo-5,6-difluorophenylacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential halogenation and functional group modifications. Bromination and fluorination must be carefully controlled to avoid over-halogenation or side reactions. For example, bromine positioning at the 2- and 3-positions requires regioselective catalysts (e.g., Lewis acids like FeBr₃) and low temperatures (0–5°C) to minimize electrophilic aromatic substitution at unintended sites . Fluorination via Balz-Schiemann or halogen-exchange reactions (e.g., using KF/18-crown-6) can introduce fluorine atoms at the 5- and 6-positions. Purification often requires column chromatography with silica gel and dichloromethane/methanol gradients to separate isomers .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in halogenated phenylacetic acids?

- Methodological Answer :

- ¹⁹F NMR : Fluorine atoms at the 5- and 6-positions produce distinct coupling patterns (e.g., J₅₋₆ ~15–20 Hz for vicinal F atoms), while bromine’s electronegativity deshields adjacent protons, shifting aromatic protons downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M-H]⁻ at m/z 322.89 for C₈H₄Br₂F₂O₂) and fragmentation patterns. Bromine’s isotopic signature (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirms substitution .

Q. What are reliable methods to assess the purity of this compound for use as a reference standard?

- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm (aromatic absorption) and LC-MS for trace impurity profiling. Calibrate against certified standards (e.g., NIST-traceable compounds) to quantify residual solvents or halide byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s leaving-group ability facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C), while fluorine’s electron-withdrawing effect activates the acetic acid moiety for nucleophilic substitution. Steric hindrance from bromine at the 2- and 3-positions may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning . Kinetic studies (e.g., monitoring via ¹⁹F NMR) can quantify reaction rates under varying conditions .

Q. What strategies mitigate thermal instability during high-temperature reactions (e.g., cyclization or esterification)?

- Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and thermal degradation. For esterification, employ DCC/DMAP at 25°C or flow chemistry systems with controlled residence times. Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for decarboxylation) to define safe operating ranges .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets (e.g., COX-2 enzyme), while bromine increases steric bulk, potentially disrupting protein-ligand interactions. Perform molecular docking simulations (AutoDock Vina) and compare IC₅₀ values via enzyme inhibition assays (e.g., fluorescence-based COX-2 assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.